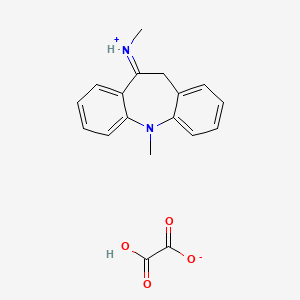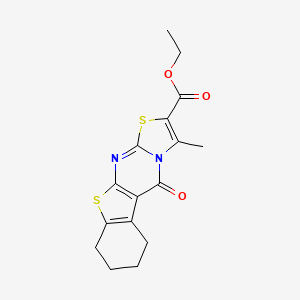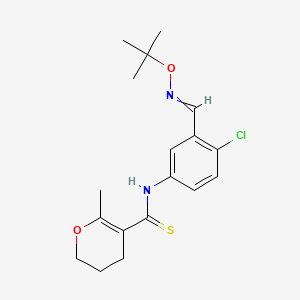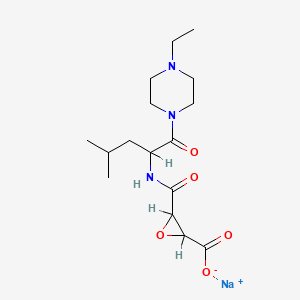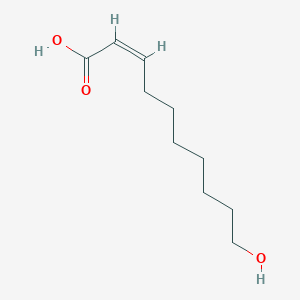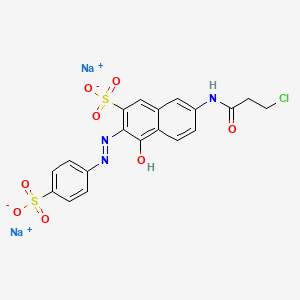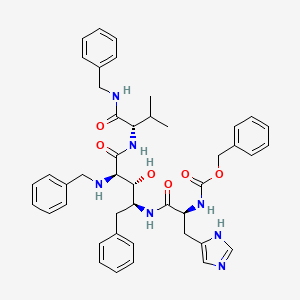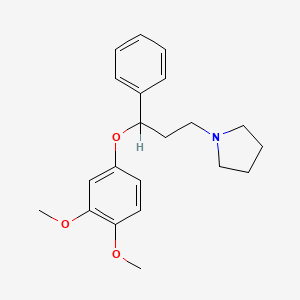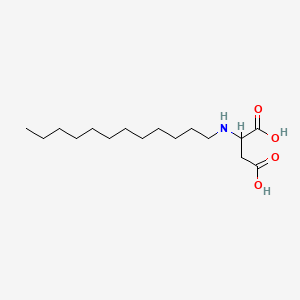
2,4-Dimethyl-2-pentenenitrile, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2-pentenenitrile, (Z)-, also known as (Z)-4,4-Dimethyl-2-pentenenitrile, is an organic compound with the molecular formula C7H11N. It is a nitrile derivative of 2-pentene, characterized by the presence of a nitrile group (-CN) attached to the second carbon of the pentene chain, with two methyl groups attached to the fourth carbon. This compound is known for its unique stereochemistry, specifically the (Z)-configuration, which indicates that the higher priority substituents on the double bond are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-pentenenitrile, (Z)-, can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethyl-2-pentene with a suitable nitrile source under controlled conditions. For instance, the reaction can be carried out using hydrogen cyanide (HCN) in the presence of a catalyst such as a Lewis acid. The reaction conditions typically involve moderate temperatures and pressures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethyl-2-pentenenitrile, (Z)-, may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may include steps such as distillation to purify the final product and ensure the desired stereochemistry is maintained.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2-pentenenitrile, (Z)-, undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other functionalized compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2-pentenenitrile, (Z)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2-pentenenitrile, (Z)-, involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group, leading to the formation of various products. The compound’s stereochemistry plays a crucial role in determining its reactivity and the nature of the products formed.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-2-pentenenitrile, (E)-: The (E)-isomer of the compound, where the higher priority substituents on the double bond are on opposite sides.
2,4-Dimethyl-2-pentene: The parent hydrocarbon without the nitrile group.
2-Methyl-4-pentenenitrile: A similar nitrile compound with a different substitution pattern.
Uniqueness
2,4-Dimethyl-2-pentenenitrile, (Z)-, is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other related compounds. This stereochemistry can influence the compound’s reactivity, boiling point, and interactions with other molecules.
Propiedades
Número CAS |
19124-17-5 |
|---|---|
Fórmula molecular |
C7H11N |
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
(Z)-2,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h4,6H,1-3H3/b7-4- |
Clave InChI |
BDAQROGLFIAJKL-DAXSKMNVSA-N |
SMILES isomérico |
CC(C)/C=C(/C)\C#N |
SMILES canónico |
CC(C)C=C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)
